

Erinacine C nerve growth factor NGF synthesis

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Compound Focus: Erinacine C

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Molecular Mechanisms of Action

Erinacine C's primary neurotrophic and anti-inflammatory effects are mediated through several key pathways:

- **NGF Synthesis Stimulation:** **Erinacine C** significantly increases NGF synthesis and secretion in astrocytic cells (e.g., the 1321N1 human astrocytoma cell line) [1] [2]. This effect is specific to glial cells; it does not directly induce NGF synthesis in neurons themselves [3] [4].
- **Transcriptional Activation:** Beyond neurotrophin induction, **erinacine C** activates transcription from a consensus ETS DNA-binding site. This occurs independently of its neurotrophin-inducing activity, suggesting pleiotropic functions [1].
- **Anti-neuroinflammatory Effects:** In LPS-induced BV2 microglial cells, **erinacine C** suppresses neuroinflammation by [2]:
 - Reducing production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor- α (TNF- α).
 - Inhibiting protein expression of inducible nitric oxide synthase (iNOS).
 - Suppressing the NF- κ B pathway by inhibiting I κ B α phosphorylation and subsequent NF- κ B activation.
 - Activating the Nrf2/HO-1 antioxidant pathway by inhibiting Keap1 protein, enhancing Nrf2, and increasing heme oxygenase-1 (HO-1) protein expression.

Detailed Experimental Protocols

Key methodologies from foundational studies are summarized below.

Assessing NGF Synthesis and PC12 Cell Neurite Outgrowth

This common indirect method measures **erinacine C**'s bioactivity by analyzing its effect on conditioned media from treated astrocytic cells [1].

- **Cell Culture:** 1321N1 human astrocytoma cells are cultivated in DMEM medium supplemented with 10% fetal calf serum.
- **Conditioned Medium Preparation:**
 - Plate 1321N1 cells in a 6-well plate at a density of 1×10^5 cells per well.
 - After 24 hours, replace the medium with a serum-reduced medium (e.g., DMEM with 1% fetal calf serum).
 - After another 24 hours, add **erinacine C** (dissolved in EtOH, with a final solvent concentration of 0.5%) or vehicle control to the cells.
 - Incubate the cells for 48 hours, then harvest the conditioned supernatants.
- **Neurite Outgrowth Assay (PC12 Cell Differentiation):**
 - Seed PC12 cells into collagen-coated 24-well plates at a density of 3×10^4 cells per well.
 - After 24 hours, replace the PC12 cell medium with the conditioned supernatant from the 1321N1 cells.
 - Allow PC12 cells to differentiate for 48 hours.
 - Assess differentiation by measuring neurite outgrowth, often quantified by the percentage of cells bearing neurites longer than the cell body diameter. A positive control using human recombinant NGF (e.g., 200 ng/mL) is typically included.

Evaluating Anti-neuroinflammatory Activity in BV2 Microglia

This protocol measures **erinacine C**'s ability to inhibit inflammation in activated microglial cells [2].

- **Cell Viability Assay (MTT Assay):**
 - Treat BV2 microglial cells with a range of **erinacine C** concentrations (e.g., 0.1–10 μ M) for 24 hours.
 - Assess cell viability to determine non-cytotoxic concentrations for subsequent experiments. Research indicates concentrations up to 2.5 μ M are typically non-cytotoxic [2].
- **Lipopolysaccharide (LPS) Induction and Treatment:**
 - Pre-treat BV2 cells with non-cytotoxic concentrations of **erinacine C** (e.g., 0.1 μ M, 1 μ M, 2.5 μ M) for a specified period (e.g., 1 hour).
 - Induce inflammation by adding LPS to the culture medium.
 - Continue co-incubating the cells with both LPS and **erinacine C** for an additional 24 hours.
- **Measurement of Inflammatory Markers:**

- **Nitric Oxide (NO):** Measure nitrite accumulation in the culture supernatant using the Griess reaction.
- **Pro-inflammatory Cytokines:** Quantify levels of IL-6 and TNF- α in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- **Protein Analysis:** Analyze the protein expression of iNOS, NF- κ B, p-I κ B α , I κ B α , Keap1, Nrf2, and HO-1 via Western blotting.

Quantitative Data Summary

The tables below summarize key quantitative findings from **erinacine C** studies.

Table 1: Neurotrophic and Anti-inflammatory Effects of Erinacine C in Cell Models

Experimental Model	Treatment Concentration	Key Outcome Measures	Results	Citation
LPS-induced BV2 microglial cells	0.1 - 2.5 μ M	NO production	Max inhibition of ~31% at 2.5 μ M	[2]
LPS-induced BV2 microglial cells	0.1 - 2.5 μ M	IL-6 & TNF- α levels	Reduction to 50% and 23% at 2.5 μ M, respectively	[2]
LPS-induced BV2 microglial cells	1 μ M & 2.5 μ M	iNOS protein expression	Significant, dose-dependent inhibition (up to ~40% at 2.5 μ M)	[2]
LPS-induced BV2 microglial cells	1 μ M & 2.5 μ M	NF- κ B & p-I κ B α protein	Significant, dose-dependent inhibition (up to ~70% and ~39% at 2.5 μ M)	[2]
1321N1 astrocytoma cells	Not Specified	NGF & BDNF synthesis	Induced expression of NGF and BDNF	[1]
PC12 cells (via conditioned medium)	Conditioned Medium	Neurite outgrowth	Induced differentiation and neurite outgrowth	[1]

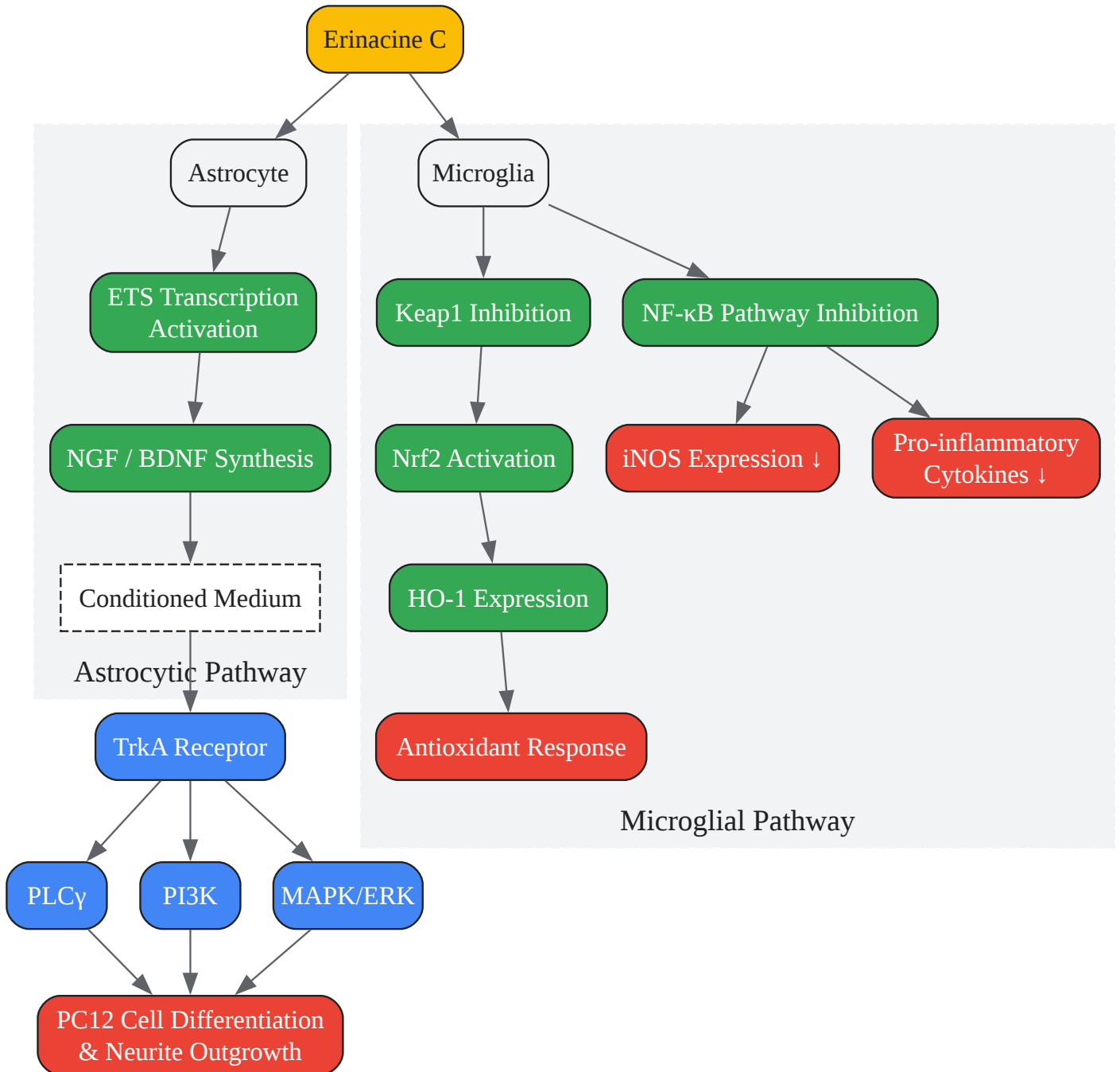
Table 2: Signaling Pathways and Molecular Targets of Erinacine C

Target Cell/System	Identified Pathway/Target	Effect of Erinacine C	Experimental Method	Citation
PC12 cells (via conditioned medium)	TrkA receptor & downstream PLC γ , PI3K, MAPK/ERK	Activation (mediates differentiation)	Genetic & pharmacological inhibitors	[1]
1321N1 astrocytoma cells	ETS transcription factor consensus site	Transcriptional activation	Transcriptional activation reporter library	[1]
BV2 microglial cells	NF- κ B pathway	Inhibition (reduces iNOS, IL-6, TNF- α)	Western Blot, ELISA	[2]
BV2 microglial cells	Nrf2/HO-1 pathway	Activation (enhances antioxidant response)	Western Blot	[2]

Signaling Pathway Visualization

The diagram below illustrates the primary signaling mechanisms through which **erinacine C** operates in astrocytic and microglial cells.

Erinacine C Signaling in Glial Cells



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Erinacine C activates neurotrophic and anti-inflammatory pathways in glial cells.

The anti-neuroinflammatory effects of **erinacine C** in microglial cells involve a defined sequence of molecular events, as shown below.

Erinacine C inhibits neuroinflammation via Nrf2 and NF- κ B pathways.

Conclusion and Research Implications

Erinacine C is a multifaceted natural compound with demonstrated efficacy in stimulating NGF synthesis and counteracting neuroinflammation in preclinical models. Its defined molecular mechanisms make it a promising candidate for further therapeutic development. Future research should prioritize **in vivo validation** of these pathways in disease models, comprehensive **pharmacokinetic and safety studies**, and exploration of its potential in treating conditions like Alzheimer's and Parkinson's disease [3] [4] [2].

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